molecular formula C18H19NO4 B2542130 2-[Methyl(phenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate CAS No. 1794750-97-2

2-[Methyl(phenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate

Cat. No. B2542130
CAS RN: 1794750-97-2
M. Wt: 313.353
InChI Key: UEWBIFUPAZPFGU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors to more complex structures. For instance, the synthesis of methyl 2-methoxyimino-2-{2-[(substituted benzylidene)aminooxymethyl]phenyl}acetate derivatives was achieved through a series of reactions characterized by IR, 1H NMR, and GC-MS data . Similarly, the synthesis of methyl (2R)-2-benzamido-2-{[(1R)-2-methoxy-2-oxo-1-phenylethyl]amino}acetate was conducted via N-alkylation, with the structure confirmed by various spectroscopic methods and X-ray diffraction . These studies demonstrate the complexity and precision required in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of compounds closely related to "2-[Methyl(phenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate" has been elucidated using spectroscopic techniques such as NMR, IR, and MS, as well as X-ray crystallography . For example, the crystal structure of (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate was investigated, revealing interactions that form a dimer and a six-atom ring in the crystal packing . These analyses are crucial for understanding the three-dimensional arrangement of atoms and the potential for intermolecular interactions.

Chemical Reactions Analysis

The compounds studied exhibit a range of reactivities, which can be harnessed for further chemical transformations. For instance, the fluorogenic reagent developed for the analysis of primary amines and aminated carbohydrates demonstrates the potential for such compounds to participate in selective reactions with biological molecules . Additionally, the antifungal bioactivity of certain derivatives indicates that these compounds can interact with biological systems in a way that inhibits the growth of pathogenic fungi .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The stability of fluorescent derivatives in both acidic and basic solutions, as mentioned in one study, is an important property for their manipulation and structural analysis . The hydrophobic nature of some tags allows for analysis in reversed-phase HPLC, which is significant for applications in chromatography . The antibacterial activity of methyl (2R)-2-benzamido-2-{[(1R)-2-methoxy-2-oxo-1-phenylethyl]amino}acetate against various bacterial strains also highlights the biological relevance of these compounds .

Scientific Research Applications

Synthesis and Characterization

2-[Methyl(phenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate and related compounds are actively researched in the field of organic chemistry for their synthesis and structural characterization. These compounds are intermediates in the synthesis of various acyclic and cyclic compounds through reactions with b-amino alcohols, leading to novel organic structures with potential applications across different scientific domains, including medicinal chemistry and materials science. Characterization of these compounds is achieved through spectroscopic methods such as NMR, infrared, and mass spectrometry, further establishing their structural and chemical properties (Percino & Hernández, 2007).

Antibacterial Activity

The derivatives of 2-[Methyl(phenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate have been explored for their antibacterial activity. Synthesis of related compounds, such as Methyl (2R)-2-benzamido-2-{[(1R)-2-methoxy-2-oxo-1-phenylethyl]amino}acetate, shows promising bactericidal effects against both Gram-positive and Gram-negative bacteria. This highlights the potential of these compounds in developing new antibacterial agents, which is crucial in the fight against antibiotic-resistant bacteria (Karai et al., 2018).

Herbicidal Activity

Research into the herbicidal activity of methyl [[[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]-2-methoxyethylidene]amino]oxy]acetate (AKH-7088) and its geometrical isomers has demonstrated their effectiveness in controlling broadleaf weeds in soybeans. These findings suggest the potential of such compounds in agricultural applications, offering a new avenue for the development of herbicides with specific action modes (Hayashi & Kouji, 1990).

Synthesis of Heterocyclic Systems

Compounds like Methyl and Phenylmethyl 2-Acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate serve as reagents in the synthesis of various heterocyclic systems. These systems have broad applications in pharmaceuticals, where they are used to develop drugs with novel mechanisms of action. The ability to synthesize complex heterocyclic structures from these precursors opens up new pathways in drug discovery and development (Selič et al., 1997).

Regiocontrolled Nitrogen Benzannulation

The oxidative acetoxylation of 2-methoxyphenols mediated by hypervalent iodine(III) demonstrates the utility of 2-[Methyl(phenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate and related compounds in regiocontrolled nitrogen benzannulation. This methodology facilitates the synthesis of indole and quinoline derivatives, important scaffolds in medicinal chemistry for their diverse biological activities. Such reactions are invaluable for constructing complex molecular architectures in an efficient manner (Quideau et al., 2001).

properties

IUPAC Name

[2-(N-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-19(15-9-4-3-5-10-15)17(20)13-23-18(21)12-14-8-6-7-11-16(14)22-2/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWBIFUPAZPFGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)COC(=O)CC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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